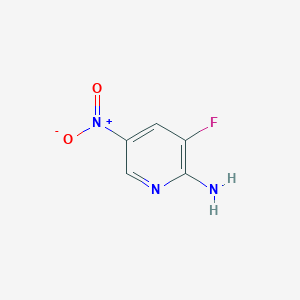

3-Fluoro-5-nitropyridin-2-amine

Description

Properties

IUPAC Name |

3-fluoro-5-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXCHTUWHWOKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration with Concentrated Sulfuric Acid and Hydrogen Peroxide

A one-step nitration method employs 5-fluoro-2-aminopyridine as the starting material. The reaction utilizes concentrated sulfuric acid (H₂SO₄) as both a solvent and catalyst, with hydrogen peroxide (H₂O₂) as the nitrating agent. Key parameters include:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C (initial), RT (prolonged) |

| Reaction Time | 20 hours |

| Yield | 77% |

| Purification | Ethyl acetate extraction |

The nitro group is introduced at the 5-position via electrophilic aromatic substitution, facilitated by the electron-withdrawing fluorine atom. This method avoids harsh nitrating agents like nitric acid, reducing byproduct formation.

Halogenation-Nitration Sequence

Bromination Followed by Nitration and Reduction

Patent CN103664763A outlines a three-step synthesis starting with bromination of 2-aminopyridine:

Step 1: Bromination

2-Aminopyridine reacts with liquid bromine in dichloromethane (DCM) or dimethylformamide (DMF) at 50–58°C for 1.5–2 hours, yielding 2-amino-5-bromopyridine. Bromine acts as both a halogenating agent and oxidizer.

Step 2: Nitration

The brominated intermediate undergoes nitration using a mixture of concentrated HNO₃ and H₂SO₄ (1:5–9 mass ratio) at 114–118°C for 6–6.5 hours. Nitration occurs at the 3-position due to bromine’s meta-directing effect.

Step 3: Hydrogenation Reduction

Catalytic hydrogenation (H₂/Pd-C) removes the bromine substituent, yielding 3-fluoro-5-nitropyridin-2-amine. Total yields range from 68–75%, with purity >97% after recrystallization.

Microreactor-Assisted Continuous Flow Synthesis

Patent CN104447522A describes a microchannel flow reactor system for high-throughput synthesis:

| Parameter | Value |

|---|---|

| Reactor Type | Microchannel flow reactor |

| Temperature | 35–45°C (optimal 35°C) |

| Flow Rate (Solution I) | 50 mL/min |

| Flow Rate (Solution II) | Adjusted for 1.1:1 equivalence |

| Yield | 85–90% |

Reaction Solutions

-

Solution I : 2-Aminopyridine in organic solvent (e.g., DCM).

-

Solution II : HNO₃ (65%) and H₂SO₄ (98%) mixture.

The method enhances safety by minimizing exothermic risks and improves yield through precise stoichiometric control.

Schiemann Fluorination of 3-Amino-5-nitropyridin-2-ol

Diazotization and Fluoride Displacement

A two-step process converts 3-amino-5-nitropyridin-2-ol into the target compound:

Step 1: Diazotization

3-Amino-5-nitropyridin-2-ol reacts with sodium nitrite (NaNO₂) in hydrofluoric acid (HF) at 0–5°C to form a diazonium intermediate.

Step 2: Fluorination

Thermal decomposition of the diazonium salt at 60°C releases nitrogen gas, substituting the amino group with fluorine. Yields are moderate (20–30%) due to competing hydrolysis.

Ammonification and Reduction of Difluorochloropyridine

Patent CN105669539A details a scalable route from 2,3-difluoro-5-chloropyridine:

Step 1: Ammonification

Reaction with aqueous ammonia (NH₃) at 120–140°C for 20–24 hours replaces chlorine with an amino group, yielding 2-amino-3-fluoro-5-chloropyridine (85% yield).

Step 2: Nitration and Reduction

Nitration with fuming HNO₃ introduces a nitro group at the 5-position, followed by catalytic hydrogenation to remove chlorine. Total yields reach 77.5%.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitropyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of 3-fluoro-5-nitro-2-pyridone.

Reduction: Reduction reactions can produce 3-fluoro-5-aminopyridine.

Substitution: Substitution reactions can yield various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-5-nitropyridin-2-amine is recognized as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow for the development of compounds targeting bacterial infections and cancer therapies. Notably, research has demonstrated its potential as an anticancer agent. In a study evaluating a series of pyrido[3,4-d]pyrimidine derivatives, this compound exhibited significant cytotoxicity against specific cancer cell lines, including renal and breast cancer cells .

Case Study: Anticancer Activity

A series of experiments utilizing the NCI 60 human cancer cell line panel indicated that compounds derived from this compound showed selective growth inhibition against certain cancer types. For instance, compound variants demonstrated up to 71.42% growth inhibition in MDA-MB-468 breast cancer cells . This suggests that modifications to the compound can enhance its therapeutic efficacy.

Agrochemicals

In agriculture, this compound is utilized in the formulation of agrochemicals such as herbicides and pesticides. Its ability to interact with biological systems makes it valuable for enhancing crop yield and protecting against pests. The compound's fluorine atom contributes to its stability and effectiveness in these applications .

Material Science

The compound is also explored for its potential in material science, particularly in creating advanced materials such as polymers and coatings. These materials require specific chemical properties for durability and resistance to environmental factors. The unique reactivity profile of this compound allows researchers to tailor materials for specialized applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other compounds in complex mixtures. This application is crucial for quality control across various industries, ensuring that products meet safety and efficacy standards .

Mechanism of Action

The mechanism by which 3-Fluoro-5-nitropyridin-2-amine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between 3-Fluoro-5-nitropyridin-2-amine and related pyridine derivatives:

Biological Activity

3-Fluoro-5-nitropyridin-2-amine is a chemical compound with the molecular formula and a molecular weight of 157.10 g/mol. Its structure features a pyridine ring substituted with both a fluorine atom and a nitro group, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitro group is known to play a crucial role in modulating intracellular mechanisms, particularly in antimicrobial activity. The compound may exert effects by interacting with enzymes or receptors involved in cellular signaling pathways, leading to various biological responses .

Antimicrobial Properties

Research indicates that compounds containing nitro groups, similar to this compound, exhibit significant antimicrobial activities. For instance, studies have shown that nitro-substituted pyridines can effectively inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported as low as 0.78 μM for related compounds . The presence of the nitro group at specific positions enhances this activity, suggesting that structural modifications can lead to improved efficacy against bacterial pathogens.

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds similar to this compound have been associated with anti-inflammatory activities. Research has demonstrated that certain nitro compounds can inhibit pro-inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Fluoropyridin-2-amine | Fluorine substitution | Moderate antibacterial activity |

| 5-Nitropyridin-2-amine | Nitro group only | Antimicrobial effects but less potent than 3-fluoro derivative |

| 3-Fluoro-5-aminopyridine | Amino group instead of nitro | Enhanced bioactivity due to amino group |

The introduction of both fluorine and nitro groups in this compound appears to synergistically enhance its biological activity compared to other derivatives.

Case Studies

- Antitubercular Activity : A study focused on the synthesis and evaluation of various nitro-pyridine derivatives found that those with a similar structure to this compound exhibited potent antitubercular activity. The most effective derivatives had MIC values ranging from 4 to 64 μg/mL against M. tuberculosis strains .

- Cytotoxicity Evaluation : In vitro studies assessing cytotoxicity against tumor cell lines indicated that certain derivatives did not show significant inhibitory effects on cancer cells, highlighting the selectivity of these compounds for bacterial targets over human cells .

Q & A

Q. How can synthetic routes for 3-Fluoro-5-nitropyridin-2-amine be optimized to maximize yield and purity?

Methodological Answer:

- Regioselective Nitro-Fluoro Substitution : Use directing groups (e.g., amino) to control the position of nitro and fluorine substituents. For example, fluorination via halogen exchange (Halex reaction) under anhydrous conditions with KF or CsF in polar aprotic solvents (DMF, DMSO) can improve regioselectivity .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to isolate high-purity products. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield Optimization : Reaction temperatures >100°C and extended reaction times (12–24 hrs) enhance nitro group introduction. Catalytic Pd or Cu can mitigate side reactions in cross-coupling steps .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- <sup>19</sup>F NMR : Expect a singlet for the fluorine atom at δ -110 to -120 ppm, with splitting patterns influenced by adjacent nitro groups .

- <sup>1</sup>H NMR : The amino proton appears as a broad singlet (δ 5.5–6.5 ppm), while aromatic protons split due to coupling with fluorine (J = 8–12 Hz) .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]<sup>+</sup> at m/z 172.03 (calculated for C5H4FN3O2). High-resolution MS (HRMS) confirms molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- SHELX Refinement : Use SHELXL for small-molecule refinement. Input HKL data from single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å). Apply anisotropic displacement parameters for non-H atoms and constrain amino groups using AFIX commands .

- Disorder Modeling : For flexible nitro or fluorine groups, split occupancy refinement (e.g., PART instruction) improves accuracy. Validate with Rint < 0.05 and GooF ≈ 1.0 .

- Data Contradictions : Compare bond lengths (C-F: ~1.34 Å, C-NO2: ~1.47 Å) with DFT-optimized structures to identify outliers .

Q. What strategies address discrepancies between computational and experimental NMR data?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate NMR chemical shifts (GIAO method) and compare with experimental <sup>19</sup>F/<sup>1</sup>H NMR. Adjust solvent models (PCM for DMSO) to reduce deviations .

- Tautomer Analysis : If amino-nitro tautomerism is suspected (e.g., imino vs. amine forms), use variable-temperature NMR or IR (N-H stretch at 3300–3500 cm<sup>−1</sup>) to confirm dominant species .

Q. How to design experiments for studying nucleophilic aromatic substitution (SNAr) in this compound?

Methodological Answer:

- Reactivity Screening : React with nucleophiles (e.g., thiols, amines) in DMF at 60–80°C. Monitor via TLC and isolate products to determine substitution patterns (meta vs. para to nitro/fluoro groups) .

- Kinetic Studies : Use UV-Vis spectroscopy to track nitro group displacement (λmax ~400 nm for nitroarenes). Compare rate constants (k) under varying pH and solvent polarity .

Methodological and Safety Considerations

Q. What are the best practices for handling and storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.